molecular formula C19H25NO3S B3014072 (4-(Benzylsulfonyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone CAS No. 2034308-71-7

(4-(Benzylsulfonyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone

Cat. No.: B3014072
CAS No.: 2034308-71-7
M. Wt: 347.47
InChI Key: DFKCVNHYZGFXOK-UHFFFAOYSA-N
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Description

(4-(Benzylsulfonyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone is a chemical compound with the molecular formula C19H25NO3S and a molecular weight of 347.47 g/mol. This compound has gained significant attention in scientific research due to its potential biological activity and applications in various fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzylsulfonyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove sulfonyl groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylsulfonyl derivatives and piperidine-based molecules. Examples include:

  • (4-(Fluorobenzyl)piperidin-4-yl)(4-fluorophenyl)methanol
  • (4-(Dichlorobenzyl)piperidin-4-yl)(4-fluorophenyl)methanol
  • (4-(Bromobenzyl)piperidin-4-yl)(4-fluorophenyl)methanol

Uniqueness

What sets (4-(Benzylsulfonyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone apart is its unique combination of a benzylsulfonyl group and a cyclohex-3-en-1-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-cyclohex-3-en-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c21-19(17-9-5-2-6-10-17)20-13-11-18(12-14-20)24(22,23)15-16-7-3-1-4-8-16/h1-5,7-8,17-18H,6,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKCVNHYZGFXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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